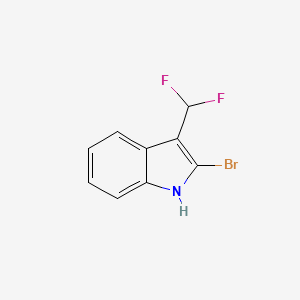
2-Bromo-3-(difluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethyl)-1H-indole: is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the third position of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.
化学反応の分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole-2-carboxaldehyde or indole-2-carboxylic acid.
Reduction Reactions: Products include 2-Bromo-3-methyl-1H-indole.
科学的研究の応用
Chemistry: 2-Bromo-3-(difluoromethyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. It is also utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Bromo-3-(difluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to the compound’s binding affinity and specificity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in the active sites of enzymes or receptors, enhancing its biological activity. Additionally, the electron-withdrawing nature of the difluoromethyl group can influence the compound’s reactivity and stability.
類似化合物との比較
2-Bromo-3-(trifluoromethyl)-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-3-methyl-1H-indole: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Bromo-3-(chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 2-Bromo-3-(difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development. The difluoromethyl group also influences the compound’s reactivity, allowing for selective functionalization and derivatization in synthetic chemistry.
特性
分子式 |
C9H6BrF2N |
|---|---|
分子量 |
246.05 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,9,13H |
InChIキー |
QZQHVSXYBFGUOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



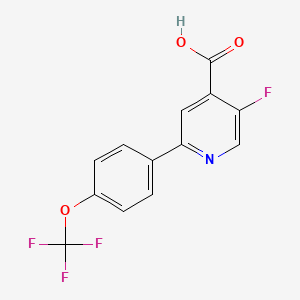
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)



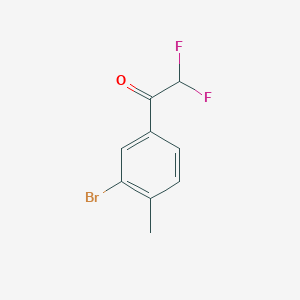

![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
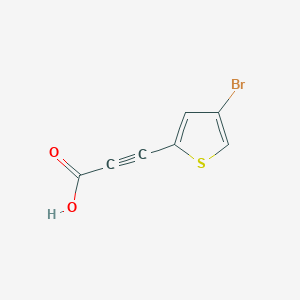

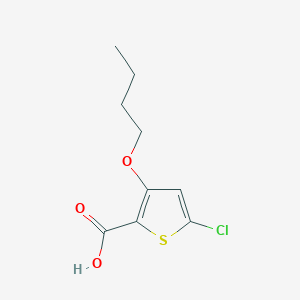
![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
